Product packaging for D,L-Homotryptophan(Cat. No.:CAS No. 6245-92-7)

D,L-Homotryptophan

Cat. No.: B3433886
CAS No.: 6245-92-7
M. Wt: 218.25 g/mol
InChI Key: ADJZXDVMJPTFKT-UHFFFAOYSA-N
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Description

D,L-Homotryptophan is a non-proteinogenic amino acid analog of tryptophan, characterized by an extended side chain with an indole moiety. This synthetic racemic mixture is a valuable building block in pharmaceutical research and development, particularly in the design and synthesis of novel bioactive compounds . In research settings, homotryptophan and its analogs are utilized in medicinal chemistry to explore structure-activity relationships. For instance, studies on cyclic antimicrobial peptides have investigated homotryptophan substitutions to modulate peptide hydrophobicity, membrane binding, and biological activity against bacterial strains . The compound serves as a key synthetic intermediate for the preparation of optically active isomers and their oxygen and sulfur analogues, which are of interest in developing specialized chemical probes and potential therapeutic agents . This product is provided as a high-purity material suitable for advanced laboratory applications. It is intended for use by qualified researchers in chemical and biological laboratories. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B3433886 D,L-Homotryptophan CAS No. 6245-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJZXDVMJPTFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399986, DTXSID101300614
Record name D,L-Homotryptophan
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URL https://comptox.epa.gov/dashboard/DTXSID00399986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Amino-1H-indole-3-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-92-7, 26988-87-4
Record name α-Amino-1H-indole-3-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6245-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D,L-Homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Amino-1H-indole-3-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for D,l Homotryptophan and Its Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure homotryptophan derivatives, which is often a prerequisite for biological applications. These approaches employ chiral auxiliaries, catalysts, or enzymes to control the stereochemical outcome of the reaction.

A powerful and concise method for the asymmetric synthesis of optically active tryptophan analogues, including homotryptophan, involves a palladium-catalyzed heteroannulation reaction. acs.orgnih.gov This strategy typically features the coupling of a substituted o-iodoaniline with a chiral internal alkyne. researchgate.net

A key component of this approach is the preparation of the required internal alkyne with high diastereomeric excess. acs.orgnih.gov This is often achieved through the alkylation of a chiral auxiliary, such as the Schöllkopf chiral auxiliary derived from valine. acs.orgresearchgate.net The choice of the valine enantiomer dictates the final stereochemistry of the amino acid; D-valine is used to prepare L-tryptophan derivatives, while L-valine yields the D-isomers. acs.orgnih.gov This methodology has been successfully applied to the large-scale synthesis of compounds like optically pure 6-methoxy-D-tryptophan, demonstrating its utility for accessing key intermediates for more complex molecules like ring-A oxygenated indole (B1671886) alkaloids. acs.orgnih.govresearchgate.net

The general palladium-mediated heteroannulation process is outlined below:

Oxidative Addition: A Pd(0) catalyst reacts with the o-iodoaniline to form an arylpalladium(II) intermediate.

Alkyne Insertion: The chiral internal alkyne coordinates to the palladium center and undergoes regioselective syn-insertion into the arylpalladium bond.

Intramolecular Cyclization: The nitrogen atom of the aniline (B41778) displaces the palladium, forming a six-membered palladacycle.

Reductive Elimination: The final step involves reductive elimination to form the 2,3-disubstituted indole ring and regenerate the Pd(0) catalyst. ub.edu

This reaction provides excellent regioselectivity and yields, making it a preferred method for synthesizing a wide array of heterocyclic compounds. ub.eduresearchgate.net

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. nih.govrsc.org For the preparation of enantiopure amino acids like homotryptophan derivatives, enzymes such as lipases are often employed for kinetic resolution. researchgate.net

One prominent chemoenzymatic strategy is the lipase-mediated dynamic kinetic resolution (DKR) of oxazol-5(4H)-ones, which are precursors to N-acyl amino acids. researchgate.net In this process, a lipase (B570770) selectively catalyzes the alcoholysis of one enantiomer of the oxazolone (B7731731) intermediate, while the unreacted enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. The resulting N-acyl amino ester can then be hydrolyzed chemically or enzymatically to yield the desired enantiopure amino acid. researchgate.net

While direct enzymatic synthesis of D,L-homotryptophan is less commonly detailed, enzymes like tryptophan synthase have been used to create other halogenated tryptophan derivatives from serine and commercially available haloindoles. researchgate.netresearchgate.net Furthermore, enzymes such as benzoate-coenzyme A ligase (BadA) are used to activate carboxylic acids for subsequent transformations, a principle that can be integrated into multi-step chemoenzymatic pathways. nih.gov

Enzyme Type Application in Amino Acid Synthesis Example Reaction
LipaseDynamic Kinetic Resolution (DKR)Selective alcoholysis of an oxazolone precursor. researchgate.net
Tryptophan SynthaseIndole condensationReaction of a haloindole with serine. researchgate.netresearchgate.net
ReductaseAsymmetric reductionRegio- and stereoselective reduction of naphthols. rsc.org

The Larock indole synthesis, also known as Larock heteroannulation, is a highly versatile one-pot, palladium-catalyzed reaction between an o-haloaniline (typically iodo- or bromo-substituted) and a disubstituted alkyne to form 2,3-disubstituted indoles. nih.govub.edupcbiochemres.com This method has been successfully extended to the synthesis of unnatural tryptophans, including homotryptophan derivatives. ub.edu

The reaction mechanism is believed to involve the oxidative addition of the o-haloaniline to a Pd(0) species, followed by regioselective insertion of the alkyne. ub.edu A key feature is the high regioselectivity, which typically places the bulkier substituent of the alkyne at the 2-position of the resulting indole ring. ub.edu The versatility of the Larock synthesis allows for a wide range of functional groups on both the aniline and alkyne partners, making it a powerful tool for creating diverse tryptophan analogues. nih.govresearchgate.net

Recent advancements have focused on developing milder reaction conditions to improve functional group tolerance, which is particularly important when dealing with complex, peptide-containing substrates. nih.gov For example, using a Pd(0)/P(tBu)₃ catalyst system enables the efficient coupling of less reactive o-bromoanilines at lower temperatures (e.g., 60 °C), mitigating side reactions. nih.gov This methodology has proven effective in the synthesis of enantiopure 2- and 3-indolylglycine derivatives and their oxygen analogues. ub.edu

Alpha-amino aldehydes are valuable and versatile chiral building blocks in organic synthesis. jst.go.jp They can be prepared from the corresponding N-protected α-amino acids by reduction of an activated carboxyl group, such as an ester or a Weinreb amide. jst.go.jpacs.org Diisobutylaluminum hydride (DIBAL-H) is a common reagent for the reduction of N-benzyloxycarbonyl (Cbz)-amino acid esters to the corresponding aldehydes. jst.go.jp

A significant challenge in working with α-amino aldehydes is their configurational instability; they are prone to racemization, especially during purification steps like silica (B1680970) gel chromatography. jst.go.jpacs.org This racemization occurs via a keto-enol tautomerism mechanism. jst.go.jp

Despite this challenge, these intermediates are key in the synthesis of amino acid derivatives. For instance, the synthesis of the internal alkyne needed for the palladium-catalyzed heteroannulation (as described in 2.1.1) can start from L-glutamic acid, which is converted into a key aldehyde intermediate. researchgate.net These aldehydes can also undergo various C-C bond-forming reactions, such as the Pictet-Spengler reaction, to construct complex heterocyclic systems. researchgate.net The Pictet-Spengler reaction between tryptophan and a chiral α-amino aldehyde, for example, can proceed with high diastereoselectivity to form 1,3-disubstituted tetrahydro-β-carbolines. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Strategies

Cross-coupling reactions catalyzed by transition metals, particularly palladium and nickel, are fundamental for C-C bond formation in modern organic synthesis. These methods provide powerful tools for the derivatization of amino acids and the preparation of constitutional isomers.

The Negishi cross-coupling reaction, which involves the coupling of an organozinc compound with an organic halide or triflate catalyzed by a palladium or nickel complex, is a highly effective method for preparing regioisomers of homotryptophan. nih.govnih.govwikipedia.org This strategy offers a simple, two-step synthesis for accessing non-canonical constitutional surrogates of tryptophan that are ready for use in peptide synthesis. nih.govnih.gov

The synthesis of homotryptophan regioisomers via this method has been demonstrated effectively. researchgate.netresearchgate.net The process involves the Pd-catalyzed Negishi coupling between different bromoindoles and a protected iodo-amino acid side chain precursor. nih.gov Indole derivatives can be challenging substrates for cross-coupling due to their electron-rich nature, necessitating careful screening of catalysts and solvents. nih.gov

Parameter Details for Homotryptophan Regioisomer Synthesis Reference
Reaction Type Negishi Cross-Coupling nih.govnih.gov
Catalyst Palladium (Pd) complex nih.govresearchgate.net
Substrate 1 Bromoindole (various isomers) nih.gov
Substrate 2 Organozinc reagent derived from a protected iodo-amino acid researchgate.netnih.gov
Key Advantage Provides a simple, two-step synthesis to (homo)tryptophan regioisomers. nih.govnih.gov
Challenge Electron-rich indole substrates can be difficult to couple. nih.gov

This approach enables the late-stage functionalization of the indole core, providing access to a variety of alkylated tryptophans and their valuable regioisomers, including those of homotryptophan. researchgate.netnih.gov

Sonogashira Coupling for Substituted Homotryptophan Analogs

The Sonogashira coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. researchgate.netgelest.com This reaction, catalyzed by palladium and copper co-catalysts, has been effectively employed in the synthesis of substituted homotryptophan analogs. researchgate.netresearchgate.net

A key application of this methodology is the synthesis of N,O-protected D-homotryptophan and its sulfur analogue. researchgate.net The process involves the coupling of 3-iodoheteroarenes with an ethynylglycine synthon. researchgate.net Following the coupling, the alkyne is reduced, the alcohol is oxidized, and the resulting carboxylic acid is esterified using diazomethane. researchgate.net This approach highlights the reaction's tolerance for various functional groups and its utility in creating complex molecules. researchgate.netgelest.com

The reaction conditions for Sonogashira coupling are generally mild, and the yields are often high. researchgate.net This has made it a preferred method for synthesizing a wide range of substituted alkynes. researchgate.netgelest.com The versatility of this reaction allows for the introduction of various substituents onto the indole ring of homotryptophan, leading to a diverse library of analogs for further study. researchgate.net

Synthesis of Chalcogenated Homotryptophan Analogs

The introduction of chalcogens, such as sulfur and selenium, into the homotryptophan scaffold yields analogs with potentially unique biological activities and properties. These modifications can influence the compound's structure, reactivity, and interactions with biological systems. researchgate.net

Sulfur Analog Synthesis

The synthesis of sulfur-containing homotryptophan analogs has been achieved through multi-step synthetic routes. researchgate.netunigoa.ac.in One reported method involves a Sonogashira coupling between 3-iodoheteroarenes and an ethynyloxazolidine. unigoa.ac.in This is followed by the reduction of the resulting triple bond and oxidation of an alcohol to a carboxylic acid to yield the final sulfur analog of D-homotryptophan. researchgate.netunigoa.ac.in

Another approach begins with the formation of internal alkynes which are then hydrogenated. researchgate.net Subsequent deprotection of an acetal (B89532) group, followed by sequential oxidation and esterification with diazomethane, results in the desired sulfur analog. researchgate.net The deprotection of a tosyl group, if present, can be accomplished using magnesium in methanol. researchgate.net

Selenium Analog Synthesis

Similar synthetic strategies are employed for the preparation of selenium-containing homotryptophan analogs. researchgate.netiacs.res.in The synthesis of a selenium analog of D-homotryptophan has been reported using a route comparable to that of its sulfur counterpart. researchgate.net This involves a Sonogashira coupling followed by a series of reduction, oxidation, and esterification steps. researchgate.net

Optically active selenium-containing homotryptophan has been synthesized via the Sonogashira coupling of organoselenium compounds with appropriate alkyne partners. iacs.res.inresearchgate.net These methods provide access to selenohomotryptophan, a valuable compound for various biochemical and medicinal chemistry studies. researchgate.netbiointerfaceresearch.com

Methods for Introducing Non-Natural Functionalities

The introduction of non-natural functionalities into the homotryptophan structure is a key strategy for developing novel molecular probes, therapeutic agents, and tools for chemical biology. These modifications can alter the compound's properties in predictable ways, allowing for the fine-tuning of its function.

Prenylation Strategies via Dimethylallyltryptophan Synthases (DMATSs)

Dimethylallyltryptophan synthases (DMATSs) are a superfamily of enzymes that catalyze the regiospecific prenylation of tryptophan and its derivatives. uni-marburg.deresearchgate.net These enzymes utilize dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor and can attach the dimethylallyl group to various positions on the indole ring. uni-marburg.demdpi.com

The enzymatic prenylation of tryptophan-containing cyclic dipeptides, including those with a homotryptophan moiety, has been demonstrated. uni-marburg.dedntb.gov.ua For instance, 7-DMATS has been used to catalyze the C7-prenylation of various tryptophan-containing cyclic dipeptides. mdpi.com The substrate specificity of these enzymes can be influenced by the stereochemistry and structure of the substrate. mdpi.com Kinetic studies have shown that enzymes like 5-dimethylallyltryptophan synthase and IptA have specific affinities for L-tryptophan and other indole derivatives. researchgate.netasm.org

Site-Selective Chemical Modification of Tryptophan Residues in Peptides

Site-selective modification of tryptophan residues within peptides is a powerful tool for introducing non-natural functionalities. nih.govresearchgate.netresearchgate.net Given tryptophan's low natural abundance and unique chemical reactivity, it is an attractive target for specific chemical modifications. researchgate.netchinesechemsoc.org

One innovative method involves a photochemical process using N-carbamoylpyridinium salts and UV-B light. nih.govresearchgate.net This reaction proceeds via a photoinduced electron transfer (PET) between the tryptophan residue and the pyridinium (B92312) salt, leading to the transfer of the carbamoyl (B1232498) group to the tryptophan. nih.govresearchgate.net This method is highly selective for tryptophan, tolerates other redox-active amino acids, and can be performed in aqueous conditions without the need for catalysts or organic cosolvents. nih.govresearchgate.net

Another strategy for late-stage diversification of peptides is the catalyst-free C2-sulfenylation of tryptophan residues using S-modified quinoline-containing thiosulfonate reagents. nih.gov This method allows for the efficient installation of various thio-containing functional groups onto tryptophan residues in unprotected peptides. nih.gov

Biochemical and Biological Research Investigations

Enzymatic Interactions and Substrate Specificity Studies

The unique structure of homotryptophan has made it a key compound in studying enzyme mechanics, particularly in the context of inhibition and substrate acceptance.

Homotryptophan as a Substrate for Indole (B1671886) Prenyltransferases (IPTs)

Indole prenyltransferases (IPTs) are a class of enzymes known for their ability to catalyze the attachment of a prenyl group to the indole ring of tryptophan and its derivatives. researchgate.netsemanticscholar.org Research has shown that these enzymes often exhibit broad substrate specificity, allowing them to act on various indole-containing compounds. nih.gov

One such enzyme, 5-DMATS from Aspergillus clavatus, has been shown to accept L-tryptophan as its preferred substrate but also processes other simple indole derivatives. nih.govsemanticscholar.org In a study investigating the substrate scope of 5-DMATS, L-β-Homotryptophan was among the derivatives tested. The enzyme demonstrated the ability to prenylate L-β-Homotryptophan, albeit with different efficiency compared to its primary substrate. nih.gov This acceptance of a modified substrate highlights the promiscuity of certain IPTs and provides a basis for chemoenzymatic synthesis. semanticscholar.orgsemanticscholar.org

SubstrateEnzymeObservation
L-β-Homotryptophan5-DMATSAccepted as a substrate for prenylation. nih.gov
Tryptophan-containing cyclic dipeptides5-DMATSAccepted as substrates, but with lower conversion yields than simple indole derivatives. semanticscholar.orgnih.govsemanticscholar.org
L-tryptophan5-DMATSBest substrate for prenylation. nih.govsemanticscholar.org

Effects on Enzyme Activity and Regioselectivity

The introduction of stereoisomers, such as those present in D,L-homotryptophan, can significantly impact the activity and regioselectivity of enzymes. uni-marburg.de Studies on various prenyltransferases have revealed that the stereochemistry of substrates influences both the rate of reaction and the position of prenylation on the indole ring. For instance, investigations with different tryptophan derivatives and prenyltransferases have shown reduced regioselectivity in the presence of D-enantiomers of tryptophan. uni-marburg.de This suggests that the spatial arrangement of the substrate within the enzyme's active site is a critical determinant of the reaction's outcome.

Investigation of Tryptophan Synthase Inhibition by Homotryptophan Analogs

Homotryptophan analogs have been synthesized and evaluated as potential inhibitors of enzymes in the tryptophan metabolic pathway. Notably, L-homotryptophan and its analog, L-bishomotryptophan, have been studied as inhibitors of Escherichia coli tryptophan indole-lyase (tryptophanase). nih.govresearchgate.net

In these studies, L-homotryptophan was found to be a moderate competitive inhibitor of tryptophanase. nih.gov The investigation also assessed the inhibitory effects of these analogs on Salmonella typhimurium tryptophan synthase. The results indicated that L-bishomotryptophan is significantly more selective for tryptophanase over tryptophan synthase, highlighting its potential as a lead compound for developing novel antibacterial agents. nih.govresearchgate.net The mechanism of inhibition involves the formation of an external aldimine and, in the case of L-homotryptophan, a quinonoid intermediate. nih.govresearchgate.net

CompoundEnzymeInhibition TypeKi Value
L-homotryptophanE. coli Tryptophan Indole-lyase (TIL)Competitive67 μM nih.gov
L-bishomotryptophanE. coli Tryptophan Indole-lyase (TIL)Competitive4.7 μM nih.gov

Studies on Protein Synthesis and Metabolism

The structural similarity of L-β-Homotryptophan to tryptophan allows for its use in studies concerning protein synthesis and metabolic pathways. chemimpex.com

Role of L-beta-Homotryptophan in Protein Synthesis and Metabolism

L-β-Homotryptophan is utilized in research to understand its role in protein synthesis and metabolism. lookchem.com Its structural analogy to tryptophan, a precursor for the neurotransmitter serotonin (B10506), suggests potential neuroactive properties, although its precise biological role requires further investigation. ontosight.aichemimpex.com The compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and regulation. ontosight.ai A conjugate of lithocholic acid and L-β-homotryptophan, known as UniPR129, has been studied as an inhibitor of Eph-ephrin protein-protein interactions, with its metabolism leading to various hydroxylated and conjugated products. mdpi.com

Incorporation into Peptides and Proteins

Due to its structural characteristics, L-β-Homotryptophan and its derivatives are valuable building blocks in the synthesis of peptides and proteins. chemimpex.comchemimpex.com The Fmoc-protected form, Fmoc-L-β-homotryptophan, is particularly useful in solid-phase peptide synthesis for creating therapeutic proteins and biologically active peptides. chemimpex.com The incorporation of such non-canonical amino acids can alter the physicochemical properties and efficacy of the resulting peptides. nih.gov For instance, L-β-homotryptophan has been incorporated into cyclic hexapeptides to study their interaction with bacterial membranes, where the modification influenced the peptide's antimicrobial activity. asm.org This ability to be integrated into peptide chains makes homotryptophan a useful tool for developing novel therapeutic agents and for studying protein structure and function. chemimpex.comnih.gov

Interactions with Receptors and Biological Pathways

This compound, a non-proteinogenic amino acid and an analog of tryptophan, is a subject of significant interest in biochemical and biological research. Its structural similarity to the essential amino acid tryptophan allows it to interact with various biological systems, leading to modulation of critical pathways. chemimpex.comnetascientific.comontosight.ai Research has particularly focused on its influence on immune responses through T-cell receptor signaling, its binding characteristics with various protein targets, and its potential role in neurotransmitter pathways.

Modulation of T-Cell Receptor (TCR) Signaling

The T-cell receptor (TCR) is a complex of integral membrane proteins on the surface of T-lymphocytes responsible for recognizing antigens and initiating immune responses. chemimpex.comyoutube.com The signaling process begins when the TCR engages with a peptide-major histocompatibility complex (pMHC), leading to a cascade of biochemical events that result in T-cell activation. nih.govencyclopedia.pub

Recent studies have investigated the ability of non-antigenic compounds, such as this compound, to modulate TCR signaling. A key area of interest is the FG loop of the constant domain of the TCR beta chain (Cβ-FG loop), a unique protrusion that is conserved across mammalian species and plays a crucial role in signal transduction. nih.govresearchgate.net Computational modeling and in vitro studies have shown that this compound can bind to this Cβ-FG loop. nih.gov This interaction is believed to modulate T-cell signaling, potentially by altering the receptor's geometry or blocking its engagement with the MHC on antigen-presenting cells. nih.govresearchgate.net

In one study, this compound was identified as a compound that demonstrated a strong binding affinity for the TCR-Cβ-FG loop. nih.gov Further experimental validation showed that its presence significantly reduced the production of Interleukin-2 (IL-2), a cytokine that is a hallmark of T-cell activation. researchgate.net This finding suggests that this compound can act as a modulator of T-cell function, influencing the intensity of the immune reaction. researchgate.net This novel mechanism, where a non-antigenic compound can influence T-cell function directly, opens new avenues for understanding how external factors might affect the immune system. nih.govresearchgate.net

Molecular Docking and Binding Affinity Analysis with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. openaccessjournals.comchemrxiv.org This method provides insights into the binding affinity, orientation, and interactions at the atomic level. openaccessjournals.com this compound and its stereoisomers have been studied in silico for their binding potential with several important biological targets.

One of the primary targets investigated is the T-cell receptor (TCR). Molecular dynamics simulations have shown that this compound has a strong binding affinity to the Cβ-FG loop of the TCR. nih.govresearchgate.net The binding is facilitated by interactions with specific amino acid residues within the loop, including GLU219, GLU222, TRP223, GLN225, and LYS229. nih.govresearchgate.net

Beyond the TCR, derivatives of L-β-homotryptophan have been analyzed for their interaction with other receptors. For instance, N-acyl L-β-homotryptophan derivatives have been identified as antagonists for the EphA2 receptor, a protein involved in various cellular processes. nih.govebi.ac.uknih.gov Molecular dynamics simulations have been used to understand the binding mode of these derivatives, revealing that the L-β-homotryptophan moiety plays a crucial role in the interaction. nih.govnih.gov Specifically, the carboxylate group of the homotryptophan part often forms a key salt bridge with a conserved arginine residue in the receptor's binding site. nih.gov

Additionally, computational studies have explored the interaction of L-beta-homotryptophan with the Estrogen Receptor 1 (ESR1). plos.org These docking studies identified key residues like Phe A:404 involved in the binding, suggesting that this compound could potentially modulate the receptor's activity. plos.org

The table below summarizes the findings from various molecular docking studies involving homotryptophan and its derivatives with different biological targets.

CompoundBiological TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundT-Cell Receptor (TCR) Cβ-FG loop-6.2GLU219, GLU222, TRP223, GLN225, LYS229 nih.govresearchgate.net
L-β-Homotryptophan derivative (UniPR1447)EphA2 Receptor-Arg103 nih.gov
L-β-Homotryptophan derivative (UniPR1447)EphB2 Receptor-Arg103 nih.gov
L-beta-homotryptophanEstrogen Receptor 1 (ESR1)-Phe A:404 plos.org

Exploration of Neurotransmitter Synthesis and Regulation Pathways

This compound's structural relationship to L-tryptophan positions it as a compound of interest for neuroscience research, particularly in the study of neurotransmitter synthesis and regulation. chemimpex.comnetascientific.com L-tryptophan is an essential amino acid and the sole precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). frontiersin.orgnih.gov

The synthesis of serotonin from tryptophan is a two-step enzymatic process. nih.govajol.info

Hydroxylation: Tryptophan is first hydroxylated by the enzyme tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (B29612) (5-HTP). This is the rate-limiting step in the pathway. frontiersin.org

Decarboxylation: 5-HTP is then rapidly decarboxylated by the enzyme aromatic amino acid decarboxylase to produce serotonin. frontiersin.orgnih.gov

The availability of tryptophan in the brain is a key factor that controls the rate of serotonin synthesis. frontiersin.orgnih.gov Because this compound is an analog of tryptophan, it is utilized in research to explore these neurotransmitter pathways. netascientific.comontosight.ai Scientists use tryptophan analogs like homotryptophan to study the effects on biological systems, which could provide insights into the regulation of mood and the development of treatments for neurological and mood disorders. chemimpex.comnetascientific.com The structural similarity suggests that homotryptophan might interact with the enzymes and transporters involved in the serotonin pathway, although its precise mechanism of action requires further investigation. ontosight.ai The study of such derivatives is crucial for understanding protein interactions, enzyme activities, and the potential development of novel pharmaceuticals targeting neurological conditions. netascientific.comlookchem.com

Applications of D,l Homotryptophan in Chemical Biology and Medicinal Chemistry

Peptide and Protein Engineering

The incorporation of non-natural amino acids like D,L-homotryptophan into peptides and proteins is a powerful strategy for creating molecules with enhanced properties. sigmaaldrich.com This approach allows for the modification of a peptide's tertiary structure and the design of drug candidates that are tailored to their biological targets. sigmaaldrich.com

Building Block for Peptide Synthesis and Peptidomimetics

This compound serves as a crucial building block in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. chemimpex.comsigmaaldrich.com The use of its Fmoc-protected form (Fmoc-L-β-homotryptophan) is particularly widespread in solid-phase peptide synthesis, a technique that allows for the efficient construction of complex peptide chains. chemimpex.com The indole (B1671886) side chain of homotryptophan enhances its compatibility with various coupling reagents, facilitating its incorporation into growing peptide sequences. chemimpex.com

Peptidomimetics containing this compound are of significant interest because they often exhibit improved properties compared to their natural counterparts. These advantages can include enhanced stability against enzymatic degradation, increased potency, and better bioavailability. sigmaaldrich.comptfarm.pl The introduction of this unnatural amino acid can alter the peptide's conformation and hydrophobicity, leading to more favorable therapeutic profiles. ptfarm.pl

Design of Functional Proteins and Modified Peptides

Researchers utilize this compound to design functional proteins and modified peptides with novel or enhanced activities. abyntek.com The introduction of this non-natural amino acid can lead to significant changes in a protein's structure and function. lookchem.com For instance, the modified beta position of L-β-homotryptophan hydrochloride allows for the investigation of how structural alterations affect protein binding and activity. lookchem.com

The process of creating these modified molecules often involves solid-phase or liquid-phase peptide synthesis, followed by post-synthetic modifications. abyntek.com This allows for the precise incorporation of this compound and other non-natural amino acids at specific positions within the peptide sequence. The resulting modified peptides can be designed to have altered backbone structures, mimicking natural peptides but with improved pharmacokinetic properties or the ability to target specific biological pathways. abyntek.com

The following table provides examples of how the incorporation of non-natural amino acids, including D-isomers and modified structures like homotryptophan, can be used to engineer peptides with specific functionalities.

Modification StrategyExample ApplicationDesired Outcome
Incorporation of D-amino acids Synthesis of D-peptides for targeting protein-protein interactions. mdpi.comIncreased resistance to proteolytic degradation. mdpi.com
Backbone Modifications Creation of peptidomimetics with altered backbone structures (e.g., β-peptides). abyntek.comEnhanced stability and improved pharmacokinetic properties. abyntek.com
Site-Specific Functionalization Introduction of reactive handles or targeting moieties. abyntek.comTargeted drug delivery, imaging, or biomaterials engineering. abyntek.com

Enhancing Peptide Stability and Functionality

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of unnatural amino acids like this compound is a key strategy to overcome this limitation. americanpeptidesociety.org Peptides containing D-amino acids are less recognizable by proteases, which significantly extends their half-life in biological systems. americanpeptidesociety.orgcsic.es

Furthermore, the introduction of β-amino acids, such as β-homotryptophan, can enhance the stability of secondary, tertiary, and quaternary protein structures without drastically altering the native conformation or function. researchgate.net This increased conformational stability can also contribute to proteolytic resistance and introduce new properties to the resulting α,β-peptides. researchgate.net Strategies like cyclization, where a covalent bond is formed between the N- and C-termini of a peptide, can also be employed to increase structural rigidity and reduce susceptibility to protease cleavage. americanpeptidesociety.orgijpsjournal.com

Drug Discovery and Pharmaceutical Development

The unique properties of this compound make it a valuable tool in the quest for new drugs and therapeutic strategies. sigmaaldrich.com Its incorporation into molecules can lead to novel pharmaceutical agents with improved efficacy and pharmacokinetic profiles. lookchem.com

Synthesis of Novel Pharmaceutical Agents

This compound and its derivatives are utilized in the synthesis of a variety of novel pharmaceutical agents. chemimpex.comlookchem.com Its structural similarity to tryptophan, a precursor to the neurotransmitter serotonin (B10506), makes it a particularly interesting candidate for the development of drugs targeting neurological and psychiatric disorders. chemimpex.comlookchem.com The unique structure and interactions of L-β-homotryptophan hydrochloride, for example, may offer new avenues for treating these conditions. lookchem.com

The development of new drugs often involves computational methods to predict the efficacy and potential adverse effects of novel compounds. mdpi.com Artificial intelligence and machine learning are increasingly being used to analyze large datasets of chemical and biological information, accelerating the identification of promising drug candidates. mdpi.comnih.govnih.gov

Design of Protein-Protein Interaction Inhibitors

Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is often implicated in disease. Consequently, the development of small molecules that can inhibit specific PPIs is a major goal in drug discovery. leibniz-fmp.de this compound has proven to be a valuable component in the design of such inhibitors. ebi.ac.ukfigshare.com

One notable example is the development of inhibitors for the EphA2 receptor, a protein involved in cancer. Researchers designed and synthesized derivatives of N-(3α-hydroxy-5β-cholan-24-oyl)-l-β-homotryptophan that act as antagonists for this receptor. ebi.ac.uknih.gov Computational methods, such as metadynamics simulations, were used to understand the binding of these compounds to the EphA2 receptor, guiding the design of new derivatives with high affinity and improved physicochemical and pharmacokinetic properties. ebi.ac.ukfigshare.comnih.gov

The following table summarizes key research findings related to the use of a homotryptophan derivative in the development of EphA2 receptor antagonists.

CompoundDescriptionKey FindingReference
UniPR129 N-(3α-hydroxy-5β-cholan-24-oyl)-l-β-homotryptophanAntagonist of the EphA2 receptor. Its unbinding process was studied using metadynamics simulations to understand its binding mode. ebi.ac.ukfigshare.comnih.gov
Compounds 21 and 22 Derivatives of UniPR129Displayed high affinity for the EphA2 receptor and had better physicochemical and pharmacokinetic properties than the parent compound. ebi.ac.uknih.gov

Influence on Drug Efficacy and Specificity

The incorporation of this compound into peptide-based drugs and other small molecules can significantly influence their efficacy and specificity. As a building block in the synthesis of novel pharmaceuticals, it can enhance the therapeutic properties of compounds, particularly those targeting neurological disorders. chemimpex.com The modification of peptide structures with homotryptophan can alter their conformation, stability, and binding affinity to biological targets.

For instance, the substitution of L-amino acids with D-amino acids, including D-homotryptophan, is a technique used to enhance the α-helical structure of antimicrobial peptides (AMPs), leading to increased hydrophobicity and improved stability in serum. global-sci.org This can, in turn, enhance their toxicity toward cancer cells. global-sci.org However, a careful balance must be struck, as increased hydrophobicity can also lead to higher hemolytic activity and cytotoxicity towards normal cells. global-sci.org

The use of homotryptophan derivatives has also been explored in the development of inhibitors for enzymes like DNA methyltransferases (DNMTs), which are promising targets in cancer therapy. researchgate.net Specifically, conformationally constrained analogs of N-Phthaloyl-L-tryptophan, a known DNMT1 inhibitor, have been synthesized from prolino-homotryptophan derivatives to better understand their interaction with the enzyme. researchgate.net

Studies on Specific Therapeutic Avenues

Research into Neurological and Psychiatric Disorders

The metabolism of tryptophan and its analogs is closely linked to the pathophysiology of neurological and psychiatric disorders. nih.govnih.gov Metabolites of tryptophan are involved in processes such as neuroinflammation, oxidative stress, and mitochondrial damage, which are associated with conditions like Alzheimer's disease and depression. nih.gov Researchers utilize tryptophan analogs like L-β-homotryptophan hydrochloride to study serotonin pathways, which are crucial for understanding mood disorders. chemimpex.com The ability of such compounds to influence serotonin levels makes them candidates for developing treatments aimed at enhancing mood and cognitive function. chemimpex.com

Recent studies have highlighted the shared biological mechanisms across major psychiatric disorders, including disruptions in dopamine (B1211576) signaling and circadian rhythms. neurosciencenews.com The investigation of tryptophan metabolism and its downstream effects on neurotransmitter systems like dopamine is a key area of research for developing new therapeutic strategies. nih.gov The large number of neuroscience faculty involved in both basic and clinical research at institutions like Emory University underscores the importance of this field. emory.edu

Investigations into Cancer Therapy and Anti-tumor Activity

This compound and its derivatives have shown promise in the development of anti-cancer agents. The metabolism of tryptophan is a significant area of focus in cancer research and immunotherapy. nih.gov Enzymes that degrade tryptophan, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are often upregulated in tumors and contribute to an immunosuppressive tumor microenvironment. wjgnet.com

L-homotryptophan has been conjugated with other molecules to create compounds with anti-tumor activity. For example, UniPR1331, the L-homo tryptophan conjugate of cholenic acid, has been shown to reduce tumor growth in models of glioblastoma. mdpi.com The rationale for using such conjugates stems from the observation that inhibiting the interaction between Eph receptors and their ephrin ligands can prevent tumor growth. mdpi.com

Furthermore, the incorporation of tryptophan analogs into peptides is a strategy to enhance their anti-tumor properties. chemimpex.comglobal-sci.org Antimicrobial peptides (AMPs), for instance, can exhibit anticancer activities by targeting the distinct membrane properties of cancer cells. global-sci.org Preclinical studies have shown that certain AMPs can significantly inhibit tumor growth in animal models. global-sci.org The mechanisms of action are varied and can include inducing apoptosis, inhibiting key enzymes, and modulating the immune response. global-sci.orgnih.gov

Compound Therapeutic Target/Mechanism Disease Model
L-β-Homotryptophan hydrochlorideSerotonin pathway modulationNeurological and mood disorders
UniPR1331 (L-homo tryptophan conjugate of cholenic acid)Eph/ephrin interaction inhibitionGlioblastoma
Homotryptophan-containing peptidesEnhanced α-helicity and stabilityCancer
Prolino-homotryptophan derivativesDNA methyltransferase (DNMT) inhibitionCancer

Potential Roles in Immunomodulation and Allergic Diseases

The metabolism of tryptophan is deeply involved in immunomodulation and has been linked to allergic diseases. nih.govengineering.org.cn Tryptophan breakdown is considered a biomarker of an activated immune system in various immunopathologies. nih.gov Research has shown that D-tryptophan, a product of some probiotic bacteria, can influence the gut microbiome and ameliorate allergic airway inflammation in mice. nih.gov This suggests that specific bacterial products could be used in novel preventative strategies for chronic immune diseases. nih.gov

The gut microbiota plays a crucial role in inducing immunological tolerance. engineering.org.cn The interaction between the microbiota and the immune system is critical for preventing the emergence of allergies. engineering.org.cn Cationic peptides, which can be designed to include homotryptophan, have been shown to have immunomodulatory activities, including the suppression of harmful inflammation. google.comgoogle.com These peptides can counteract some of the detrimental aspects of the inflammatory response, which is a key component of allergic reactions. google.com

Research in Atherosclerosis and Osteoporosis Treatment

While direct research linking this compound to atherosclerosis and osteoporosis is limited, the broader context of amino acid metabolism and related disease pathways offers potential avenues for investigation. Both atherosclerosis and osteoporosis are considered aging-related diseases with shared pathogenetic pathways involving inflammation and mineralization. mdpi.com Dyslipidemia, particularly elevated cholesterol, is associated with low bone mass and an increased risk of fractures, potentially mediated by increased oxidative stress and inflammation. mdpi.com

Vitamin D plays a crucial role in both bone health and cardiovascular health. nih.gov Vitamin D deficiency is linked to low bone mineral density, an increased risk of fractures, and the calcification of coronary arteries. nih.gov Drugs used to treat osteoporosis, such as bisphosphonates and denosumab, work by inhibiting bone resorption. nih.govtg.org.au Interestingly, some studies suggest that bisphosphonates may also have a beneficial effect in reducing the progression of atherosclerosis, although the evidence is not conclusive. nih.gov Given the role of amino acids in various metabolic and inflammatory pathways, future research could explore the potential of this compound derivatives in modulating the common mechanisms underlying atherosclerosis and osteoporosis.

Advanced Computational Chemistry in Homotryptophan Research

Computational chemistry has become an indispensable tool in modern drug discovery and molecular science. riken.jp Techniques like Density Functional Theory (DFT) and molecular dynamics simulations are used to understand and predict the behavior of molecules, including those containing homotryptophan. riken.jpbioisi.pt These methods allow researchers to study the electronic structure, conformation, and binding interactions of homotryptophan-containing compounds with high accuracy. riken.jp

Advanced computational approaches, such as long-range corrected DFT (LC-DFT), have been developed to overcome the limitations of conventional DFT in describing important properties like van der Waals interactions. riken.jp These tools are crucial for the rational design of new drugs. For example, computational methods are used to study how modifications like the inclusion of homotryptophan affect the solvation properties and membrane permeability of drug molecules. bioisi.pt Understanding these properties at a molecular level is vital for predicting a drug's pharmacological activity. bioisi.pt

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules, offering profound insights into the dynamic nature of drug-receptor interactions. japsonline.com In the context of homotryptophan, advanced MD techniques like metadynamics (META-D) have been pivotal in understanding and optimizing ligand binding to complex biological targets. nih.gov

A significant application involves the study of N-(3α-hydroxy-5β-cholan-24-oyl)-L-β-homotryptophan (UniPR129), a potent antagonist of the EphA2 receptor, a key target in cancer therapy. nih.gov Standard docking methods were insufficient to fully explain the structure-activity relationships of this class of compounds. Researchers employed META-D simulations to reconstruct the complete free-energy surface (FES) of the unbinding process of UniPR129 from the EphA2 receptor. nih.govnih.gov This computationally intensive method reveals the most likely binding and unbinding pathways, along with stable and metastable intermediate states that are not apparent from static crystal structures. nih.gov

The FES characterization proposed a detailed binding model for UniPR129 that was fully consistent with existing and new structure-activity relationship data. nih.gov This computational insight served as a predictive tool, guiding the rational design of new derivatives. To validate the computationally derived binding model, novel N-(3α-hydroxy-5β-cholan-24-oyl)-L-β-homotryptophan derivatives were designed, synthesized, and tested for their ability to inhibit the interaction between the EphA2 receptor and its natural ligand, ephrin-A1. nih.gov The results confirmed the predictive power of the simulation, leading to the development of new antagonists with high affinity for the EphA2 receptor and, crucially, improved physicochemical and pharmacokinetic properties compared to the parent compound. nih.gov These findings underscore the critical role of advanced molecular dynamics simulations in transforming a lead compound containing a homotryptophan moiety into a more viable drug candidate.

Table 1: Research Findings from Metadynamics Simulations of a Homotryptophan Derivative

Compound/SystemComputational MethodKey FindingOutcome
UniPR129 / EphA2 ReceptorMetadynamics (META-D)Reconstructed the free-energy surface of ligand unbinding, identifying the most probable binding mode. nih.govThe simulation-derived binding mode was consistent with experimental structure-activity relationship data. nih.gov
New Homotryptophan DerivativesComputationally-Driven DesignThe META-D model guided the synthesis of new derivatives to validate the proposed binding mode. nih.govTwo new antagonists (compounds 21 and 22 in the study) were developed with high affinity and superior physicochemical properties. nih.gov

Virtual Screening and Pharmacophore Modeling

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. frontiersin.org Pharmacophore modeling, a key component of ligand-based VS, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. jst.go.jpremedypublications.com Derivatives of homotryptophan have served as crucial reference points in such screening campaigns.

In the search for novel antagonists of the EphA2 receptor, a known L-β-homotryptophan derivative, UniPR129, was used as a reference structure for both ligand-based and structure-based VS approaches. chemmethod.com The goal was to identify new chemical scaffolds capable of disrupting the EphA2-ephrin-A1 interaction, potentially offering better in vivo properties than the original bile acid-based compounds. nih.govchemmethod.com

In ligand-based screening, the 3D structure of the active homotryptophan derivative (UniPR129) is used as a template to search for other molecules with a similar shape and distribution of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). chemmethod.com This method is particularly valuable when the precise structure of the target's binding site is unknown or flexible. remedypublications.com A pharmacophore model can be generated from one or more active ligands, creating a 3D query to rapidly filter large compound databases for molecules that match the required feature arrangement. jst.go.jpremedypublications.com

A comparative analysis of different VS protocols revealed that ligand-based approaches, using either UniPR129 or the interacting loop of the ephrin-A1 ligand as a template, were more effective at retrieving known EphA2 antagonists from decoy libraries than structure-based docking methods. chemmethod.com This highlights the utility of a well-characterized active molecule like the L-β-homotryptophan conjugate in guiding the discovery of entirely new classes of inhibitors. chemmethod.comfrontiersin.org

Table 2: Virtual Screening Approaches Involving a Homotryptophan Derivative

Screening TypeTemplate/ReferencePrincipleEfficacy in EphA2 Antagonist Discovery
Ligand-Based VSUniPR129 (L-β-homotryptophan derivative)Searches for molecules with 3D shape and chemical feature similarity to the known active ligand. chemmethod.comShowed superior performance in enrichment factors compared to structure-based methods. chemmethod.com
Structure-Based VSEphA2 Receptor X-ray StructureDocks library compounds into the receptor's binding site to predict binding affinity. chemmethod.comWas less effective at retrieving known actives from decoy libraries in this specific case. chemmethod.com
Pharmacophore ModelingActive Ligands (e.g., UniPR129)Creates a 3D model of essential interaction features to use as a database query. jst.go.jpremedypublications.comA promising protocol for identifying novel chemotypes that disrupt the EphA2-ephrin-A1 interaction. chemmethod.com

Network Pharmacology Approaches

Direct network pharmacology studies focusing specifically on this compound are not widely documented in current literature. However, the primary biological target of its well-studied derivatives, the EphA2 receptor, is known to be a central node in complex signaling networks, making it an ideal subject for such an approach. frontiersin.orgscialert.net The EphA2 signaling pathway is intricate, involving crosstalk with numerous other critical cellular pathways such as PI3K-Akt, MAPK/ERK, and Rho family GTPases, which regulate cell migration, proliferation, and survival. nih.govjst.go.jp

A network pharmacology approach could provide a holistic understanding of how a homotryptophan-based EphA2 antagonist impacts the entire cellular system. By mapping the interactions between the drug, its primary target (EphA2), and all interconnected proteins and pathways, researchers could:

Predict System-Wide Effects: Elucidate the downstream consequences of EphA2 inhibition on interconnected cancer-related pathways. nih.govscialert.net

Identify Off-Target Interactions: Uncover potential unintended binding partners of the drug, which could lead to side effects or new therapeutic applications.

Discover Synergistic Combinations: Identify other network nodes that, if targeted simultaneously, could result in a more potent therapeutic effect.

Studies have successfully used network pharmacology to identify L-tryptophan (a closely related amino acid) as a key metabolite and potential lead compound interacting with crucial targets in bacteria. Similarly, network pharmacology combined with proteomics has been used to identify EphA2 as a key target of natural product extracts in inhibiting cancer processes like vasculogenic mimicry. frontiersin.org This demonstrates the power of the methodology to connect compounds to complex disease networks via key targets. Applying this approach to this compound and its derivatives would be a logical next step to fully map their therapeutic potential and system-level impact.

Advanced Analytical and Characterization Methodologies in D,l Homotryptophan Research

Chromatographic Techniques

Chromatographic techniques are pivotal in the separation and analysis of D,L-homotryptophan and related compounds from complex mixtures. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical tool for the sensitive and selective quantification of tryptophan and its metabolites, including homotryptophan. This technique combines the separation capabilities of HPLC with the mass analysis capabilities of MS/MS. In this setup, the sample is first injected into the HPLC system, where individual compounds are separated based on their physicochemical properties as they interact with the column and mobile phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly specific detection and quantification. mdpi.com This is achieved by selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This high degree of specificity is crucial when analyzing complex biological matrices. mdpi.comnih.gov

Method development for HPLC-MS/MS analysis involves optimizing several parameters, including the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and the mass spectrometer settings (e.g., ionization mode, capillary voltage, and collision energy). mdpi.comd-nb.info For instance, a study on tryptophan metabolites utilized a C18 column with a gradient elution of formic acid in water and acetonitrile. d-nb.info Another method successfully separated five tryptophan metabolites within a 7-minute run. nih.gov The choice of ionization source, such as electrospray ionization (ESI), is also critical and is operated in either positive or negative ion mode depending on the analyte's nature. mdpi.commdpi.com

The table below summarizes typical parameters for the HPLC-MS/MS analysis of tryptophan and its indole-containing metabolites.

ParameterDetails
Chromatography High-Performance Liquid Chromatography (HPLC)
Column YMC Triart PFP (1.9 μm, 100 mm × 2.1 mm)
Mobile Phase A 0.35% formic acid in water
Mobile Phase B Acetonitrile/water (95/5, v/v)
Flow Rate 0.25 mL/min
Column Temperature 40 °C
Injection Volume 3 μL
Mass Spectrometry Tandem MS/MS (Triple Quadrupole)
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive (ES+) and Negative (ES−)
Detection Mode Multiple Reaction Monitoring (MRM)

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) for Metabolomic Profiling

LC-ESI-MS/MS is a cornerstone of targeted and untargeted metabolomics, enabling the comprehensive analysis of metabolites in biological samples. nih.govupf.edu This technique is particularly valuable for studying the metabolic pathways involving tryptophan and its derivatives, providing insights into physiological and pathological states. nih.gov Metabolomic workflows often involve the simultaneous quantification of a large number of metabolites. nih.gov

In metabolomic studies, sample preparation is a critical step to ensure the removal of interfering substances, such as phospholipids (B1166683) from plasma, and to concentrate the analytes of interest. nih.gov Methods have been developed for various biological fluids, including plasma, serum, and urine, often requiring only small sample volumes. nih.govnih.gov

Targeted metabolomics using LC-ESI-MS/MS allows for the accurate and precise measurement of a predefined set of known metabolites. upf.edu This approach is essential for validating potential biomarkers and for understanding the dynamics of specific metabolic pathways. For example, a targeted method was developed to quantify 39 metabolites related to tryptophan, tyrosine, and branched-chain amino acid pathways in human plasma and urine. nih.gov In contrast, untargeted metabolomics aims to measure as many metabolites as possible in a sample to discover novel biomarkers or metabolic perturbations. nih.gov

A study investigating metabolic changes in the spleen of rats infected with Clonorchis sinensis utilized both untargeted and targeted LC-MS/MS approaches to identify and quantify alterations in amino acid metabolism, including tryptophan. frontiersin.org The untargeted analysis revealed significant changes in numerous metabolites, while the targeted analysis provided accurate quantification of key amino acids. frontiersin.org

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the structural and conformational properties of this compound and peptides incorporating this amino acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for determining the three-dimensional structure of organic molecules, including amino acids and peptides, in solution. hyphadiscovery.comweebly.com It provides detailed information about the connectivity of atoms and their spatial arrangement. weebly.comnih.gov For complex molecules, multi-dimensional NMR experiments such as COSY, HSQC, HMBC, and NOESY are employed to resolve overlapping signals and establish through-bond and through-space correlations between nuclei. hyphadiscovery.comnd.edu

In the context of this compound research, NMR is crucial for confirming the chemical structure of synthesized analogues and for elucidating the structure of metabolites. While LC-MS/MS can predict potential structures based on mass-to-charge ratios and fragmentation patterns, NMR provides definitive structural identification. hyphadiscovery.com For instance, the structure of a glucuronide metabolite was correctly assigned using NMR after an initial misidentification by LC-MS/MS. hyphadiscovery.com

Modern NMR spectrometers equipped with high-field magnets and cryoprobes allow for the analysis of very small amounts of material, often in the microgram range. hyphadiscovery.com This is particularly advantageous when dealing with precious synthetic compounds or low-abundance metabolites. Quantitative NMR (qNMR) can also be used to determine the purity of a sample. hyphadiscovery.com

The table below outlines common NMR experiments used for structure elucidation.

NMR ExperimentInformation Provided
¹H NMR Provides information about the number, environment, and connectivity of hydrogen atoms.
¹³C NMR Provides information about the carbon skeleton of the molecule.
COSY (Correlation Spectroscopy)Shows correlations between coupled protons, typically those on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence)Shows correlations between protons and the carbons to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are two or three bonds away.
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows correlations between protons that are close in space, regardless of their bond connectivity, providing information on conformation.

Circular Dichroism for Conformational Studies of Peptides

Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of peptides and proteins in solution. units.it It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is sensitive to the conformational properties of the peptide backbone.

In the far-UV region (180-260 nm), the CD spectrum is dominated by the absorption of the peptide bonds and provides information about the secondary structure elements such as α-helices, β-sheets, β-turns, and random coils. units.it The near-UV region (250-320 nm) is sensitive to the environment of aromatic amino acid side chains (tryptophan, tyrosine, phenylalanine) and disulfide bonds, thus providing information about the tertiary structure of larger polypeptides. units.it

Fluorescence Studies

The intrinsic fluorescence of the indole (B1671886) ring of tryptophan and its derivatives, like homotryptophan, makes fluorescence spectroscopy a sensitive tool for probing the local environment and conformational dynamics of peptides and proteins. researchgate.netmdpi.com The fluorescence properties, including the emission spectrum, quantum yield, and fluorescence lifetime, are highly sensitive to the polarity of the microenvironment around the indole moiety. mdpi.com

The fluorescence of tryptophan and its analogues is influenced by the two low-lying excited states, ¹Lₐ and ¹Lₑ. mdpi.com The ¹Lₐ state has a larger dipole moment, making its emission wavelength particularly sensitive to the surrounding solvent polarity. mdpi.com This sensitivity can be exploited to monitor changes in protein conformation or the binding of ligands.

Bioanalytical Assays for Enzyme Activity and Protein Interactions

The functional characterization of this compound's biological activity relies heavily on sophisticated bioanalytical assays designed to probe its interactions with enzymes and other proteins. These methodologies are crucial for elucidating mechanisms of action, determining inhibitory potency, and quantifying binding affinities. Research in this area primarily focuses on enzymes involved in the tryptophan metabolic pathways, where tryptophan analogs like this compound can act as modulators.

Enzyme Activity and Inhibition Assays

A significant area of investigation for this compound is its role as an enzyme inhibitor. Assays designed to measure enzyme activity and its inhibition are fundamental to understanding the compound's pharmacological potential. The primary targets of interest are enzymes of the kynurenine (B1673888) pathway, such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). sigmaaldrich.comnih.govmdpi.com These heme-containing enzymes catalyze the first and rate-limiting step in tryptophan degradation, converting L-tryptophan to N-formylkynurenine. sigmaaldrich.comnih.govmdpi.com

Methodologies for Enzyme Inhibition Analysis:

Spectrophotometric and Fluorometric Assays: The activity of IDO1 and TDO2 can be monitored by measuring the production of their catalytic product, N-formylkynurenine, which is subsequently converted to kynurenine. mdpi.comnih.gov High-throughput screening assays often utilize fluorogenic probes that react specifically with N-formylkynurenine to generate a fluorescent signal (e.g., excitation at 402 nm and emission at 488 nm), providing a sensitive measure of enzyme activity. sigmaaldrich.comnih.gov The inhibitory effect of this compound is determined by quantifying the decrease in product formation in its presence.

Enzyme Inhibition Kinetics: To characterize the mechanism of inhibition, kinetic studies are performed. By measuring the initial reaction velocities at various concentrations of the substrate (L-tryptophan) and the inhibitor (this compound), key kinetic parameters can be determined. uga.edufrontiersin.org Data are often fitted to the Michaelis-Menten equation to calculate the Michaelis constant (KM) and maximum velocity (Vmax). Research has shown that tryptophan analogs can act as competitive inhibitors of enzymes like indoleamine 2,3-dioxygenase. researchgate.net For instance, studies on related tryptophan analogs have demonstrated competitive inhibition with respect to L-tryptophan for rabbit small intestinal indoleamine 2,3-dioxygenase, with Ki values in the micromolar range. researchgate.net

Cell-Based Assays: To assess the inhibitory activity in a more physiologically relevant context, cell-based assays are employed. mdpi.com Cancer cell lines that endogenously express IDO1 or TDO2 are cultured in the presence of L-tryptophan and varying concentrations of the test compound. mdpi.com The amount of kynurenine secreted into the cell culture medium is then measured, typically using High-Performance Liquid Chromatography (HPLC) or specific colorimetric or fluorometric methods. mdpi.comnih.gov This approach allows for the determination of an inhibitor's cellular potency while accounting for factors like cell permeability. mdpi.com

Table 1: Research Findings on Enzyme Inhibition by Tryptophan Analogs
Enzyme TargetInhibitorAssay TypeKey FindingsReference
Indoleamine 2,3-dioxygenase (rabbit small intestine)1-methyl-DL-Trp (A Tryptophan Analog)Enzyme Kinetics, Optical Absorption & CD SpectroscopyActs as a potent substrate analog competitive inhibitor with a Ki value in the range of 7-70 µM. Binding causes spectral changes to the enzyme. researchgate.net
Tryptophan Indole-lyase (TIL)L-HomotryptophanEnzyme Inhibition KineticsHomologation of the physiological substrate, L-tryptophan, at the Cα position effectively inhibited the activity of TIL. uga.edu
Tryptophan Hydroxylase 1 (TPH1)Omeprazole (as an example of inhibitor analysis)Enzymatic Activity Assay (monitoring 5-OH-Trp formation)Demonstrated non-competitive inhibition with respect to both L-tryptophan and the cofactor BH4, characterized by a progressive decrease in Vmax with a constant KM. frontiersin.org

Protein Interaction Assays

Beyond enzymatic inhibition, understanding the direct physical binding of this compound to its protein targets is essential. Various biophysical and biochemical techniques are used to detect and characterize these interactions, providing data on binding affinity, stoichiometry, and conformational changes. thermofisher.comnih.gov

Techniques for Characterizing Protein Binding:

Spectroscopic Methods: Optical absorption and Circular Dichroism (CD) spectroscopy are powerful tools for detecting the binding of ligands like this compound to proteins. researchgate.net Binding events can induce changes in the protein's secondary or tertiary structure, or in the local environment of the chromophoric heme group in enzymes like IDO1 and TDO2. nih.govresearchgate.net These changes are observable as shifts in the absorption or CD spectra, confirming an interaction and providing insights into the nature of the binding. researchgate.net

Fluorescence Polarization (FP): FP is a solution-based, homogeneous technique used to measure molecular interactions in real-time. The assay is based on the principle that a small, fluorescently labeled molecule (like a derivative of this compound) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate slows significantly, leading to an increase in fluorescence polarization. This change can be used to determine the dissociation constant (Kd), a measure of binding affinity. nih.gov Competition FP assays can also be used, where unlabeled this compound competes with a fluorescently labeled ligand for binding to the target protein. nih.govpsu.edu

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be adapted into a competition format to study protein-ligand interactions. nih.govpsu.edu For example, a target protein can be immobilized on a microplate, and its interaction with a biotinylated ligand (e.g., a known binding partner) can be detected using streptavidin-HRP. The ability of this compound to inhibit this interaction is then measured by its capacity to reduce the detected signal, allowing for the calculation of an IC₅₀ value. nih.gov

Table 2: Methodologies for Analyzing Protein-Ligand Interactions
MethodologyPrincipleInformation ObtainedExample ApplicationReference
Optical Absorption & CD SpectroscopyMeasures changes in the absorption of light or the difference in absorption of left- and right-circularly polarized light upon ligand binding.Confirmation of binding, information on conformational changes in the protein.Observing spectral changes in indoleamine 2,3-dioxygenase upon binding of tryptophan analogs. researchgate.net
Fluorescence Polarization (FP)Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.Binding affinity (Kd), stoichiometry.Analyzing the affinity of β³-peptides containing modified tryptophan residues to their target protein hDM2. nih.gov
Co-Immunoprecipitation (Co-IP)Use of an antibody to pull down a target protein ("bait") and any associated binding partners ("prey").Identification of interacting proteins in a complex mixture.A popular technique for protein interaction discovery from a cell lysate. thermofisher.com
Competition ELISAAn unlabeled ligand (e.g., this compound) competes with a labeled ligand for binding to an immobilized target protein.Relative binding affinity, IC₅₀ values.Confirming the inhibitory activity of β-peptides towards the p53·hDM2 interaction. nih.govpsu.edu

Q & A

Q. What strategies are recommended for developing assays to study this compound’s metabolic fate?

  • Methodological Answer : Employ stable isotope-labeled this compound (e.g., ¹³C-labeled) with LC-MS/MS to track metabolic intermediates. Use hepatocyte or microsomal assays to identify cytochrome P450 isoforms responsible for oxidation. For in vivo tracking, combine PET imaging with radiolabeled compounds (e.g., ¹¹C) .

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Feasible Synthetic Routes

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D,L-Homotryptophan
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Reactant of Route 2
D,L-Homotryptophan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.